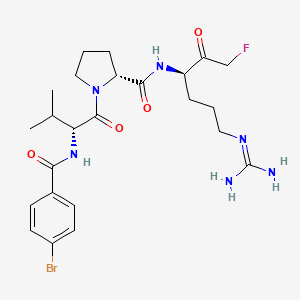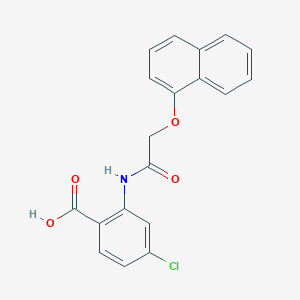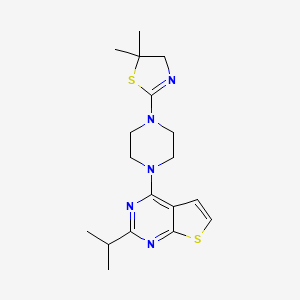
Menin-MLL inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menin-MLL inhibitor 3 is a small molecule designed to disrupt the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. This interaction is crucial in the pathogenesis of acute leukemias characterized by MLL rearrangements or nucleophosmin 1 (NPM1) mutations. By inhibiting this interaction, this compound aims to halt the progression of these aggressive leukemias .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Menin-MLL inhibitor 3 involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of a cyclopentan-1-ol derivative, which undergoes a series of reactions including methylation, amination, and coupling with a pyridazinyl phenyl derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Menin-MLL inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert ketones or aldehydes into alcohols, which may be intermediates in the synthesis of the inhibitor.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound .
Scientific Research Applications
Menin-MLL inhibitor 3 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying protein-protein interactions and the development of small molecule inhibitors.
Biology: It is used to investigate the role of menin-MLL interactions in cellular processes and disease mechanisms.
Medicine: It is being explored as a potential therapeutic agent for treating acute leukemias with MLL rearrangements or NPM1 mutations.
Mechanism of Action
Menin-MLL inhibitor 3 exerts its effects by binding to the menin protein, thereby preventing its interaction with MLL fusion proteins. This disruption leads to the downregulation of oncogenic genes such as HOXA9 and MEIS1, which are critical for the proliferation and survival of leukemia cells. The inhibitor also affects various signaling pathways, including those involving BCL2 and CDK6, enhancing the efficacy of other therapeutic agents .
Comparison with Similar Compounds
SNDX-5613 (Revumenib): Another menin-MLL inhibitor with similar mechanisms of action but different pharmacokinetic properties.
KO-539 (Ziftomenib): A menin-MLL inhibitor with a distinct chemical structure and efficacy profile.
DS-1594a: A novel menin-MLL inhibitor with potent activity against MLL-rearranged leukemias .
Uniqueness: Menin-MLL inhibitor 3 is unique in its specific binding affinity and selectivity for the menin-MLL interaction. Its optimized chemical structure allows for effective disruption of this interaction, making it a promising candidate for targeted leukemia therapy .
Properties
Molecular Formula |
C18H25N5S2 |
|---|---|
Molecular Weight |
375.6 g/mol |
IUPAC Name |
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-2-propan-2-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H25N5S2/c1-12(2)14-20-15(13-5-10-24-16(13)21-14)22-6-8-23(9-7-22)17-19-11-18(3,4)25-17/h5,10,12H,6-9,11H2,1-4H3 |
InChI Key |
BYEYBIAXHABAEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C2C=CSC2=N1)N3CCN(CC3)C4=NCC(S4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15073704.png)
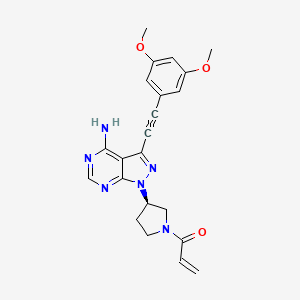
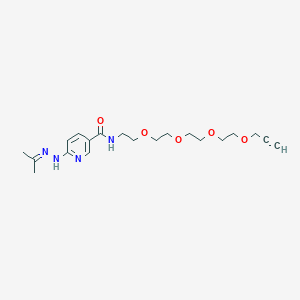
![undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B15073720.png)
![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)
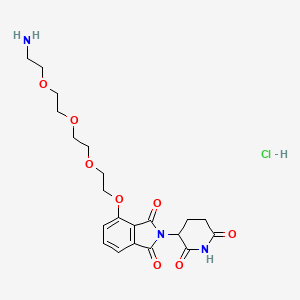
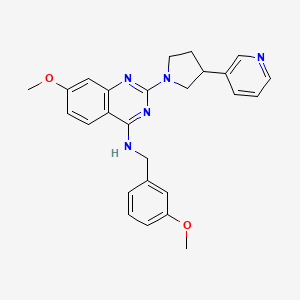
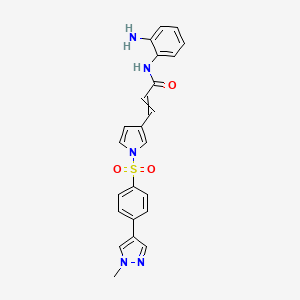

![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)
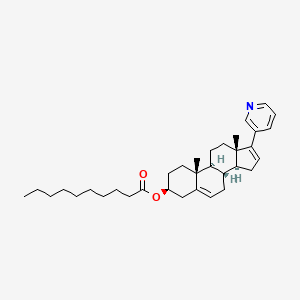
![3,5a,9-trimethyl-3a,4,5,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2,6-dione](/img/structure/B15073795.png)
